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Compound of Interest

Compound Name: 1-Acetylindoline-5-sulfonamide

Cat. No.: B184761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathways for novel 1-acetylindoline-
5-sulfonamide derivatives. This class of compounds has garnered significant interest in

medicinal chemistry, particularly as inhibitors of carbonic anhydrases, which are implicated in

various pathologies, including cancer. This document details the core synthesis, derivatization

strategies, comprehensive experimental protocols, and quantitative data for these compounds.

Core Synthesis of the Indoline-5-sulfonamide
Scaffold
The foundational route to 1-acetylindoline-5-sulfonamide derivatives begins with the

synthesis of the key intermediate, indoline-5-sulfonamide. This multi-step process starts from

indoline and involves protection of the nitrogen atom, introduction of the sulfonyl group, and

subsequent conversion to the primary sulfonamide.

The general synthetic strategy is as follows:

N-Acetylation of Indoline: The synthesis initiates with the protection of the secondary amine

of the indoline ring. This is typically achieved by reacting indoline with acetic anhydride,

which proceeds in a quantitative yield to form 1-acetylindoline.[1]

Electrophilic Substitution: The 1-acetylindoline is then subjected to chlorosulfonation. This

electrophilic substitution reaction, using chlorosulfuric acid, introduces a sulfonyl chloride
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group at the C5 position of the indoline ring, yielding 1-acetylindoline-5-sulfonyl chloride in

good yield.[1]

Ammonolysis: The resulting sulfonyl chloride is then converted to the primary sulfonamide.

This is achieved through a reaction with ammonia, typically in the form of ammonium

hydroxide in a solvent like THF, to produce 1-acetylindoline-5-sulfonamide.[1]

Deprotection: For further derivatization at the N1 position, the acetyl group is removed. Acid-

catalyzed hydrolysis of 1-acetylindoline-5-sulfonamide yields the crucial intermediate,

indoline-5-sulfonamide.[1]

Indoline (5) 1-Acetylindoline (6)

Acetic anhydride
(Quantitative yield) 1-Acetylindoline-5-sulfonyl chloride (7)

ClSO3H
(81% yield) 1-Acetylindoline-5-sulfonamide (8)

NH4OH, THF
(89% yield) Indoline-5-sulfonamide (9)

HCl
(81% yield)

Click to download full resolution via product page

Core synthesis of the indoline-5-sulfonamide scaffold.

Synthesis of 1-Acylindoline-5-sulfonamide
Derivatives
With the indoline-5-sulfonamide (9) intermediate in hand, a diverse library of derivatives can be

synthesized. The primary method for creating these novel compounds is through N-acylation.

General Acylation Procedure: The indoline-5-sulfonamide is acylated using various acyl

chlorides in the presence of a base, such as pyridine, in a suitable solvent like chloroform.[1][2]

This reaction attaches different acyl groups to the nitrogen at the 1-position, leading to a wide

range of derivatives. For acids that are less reactive, activation with a coupling agent like

carbonyldiimidazole (CDI) can be employed.[1]
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Acylation Pathway

Alkylation Pathway

Indoline-5-sulfonamide (9) 1-Acylindoline-5-sulfonamides (4a-4u)

Acyl chloride, Pyridine, CHCl3
or

Acid, CDI, DMAP, THF

Indoline-5-sulfonamide (9) 1-Benzylindoline-5-sulfonamide (10)
Benzyl bromide, K2CO3, MeCN

Click to download full resolution via product page

General pathways for the synthesis of N-substituted indoline-5-sulfonamide derivatives.

Experimental Protocols
The following sections provide detailed methodologies for the key synthetic steps.

Synthesis of 1-Acetylindoline (6)
To a stirring amount of acetic anhydride (15 mL, 0.16 mol), indoline (4 g, 0.034 mol) is added.

The reaction mixture is refluxed for 10 minutes, then cooled to room temperature and poured

onto ice. The resulting pinkish precipitate is filtered and washed with water to obtain the final

product.[1]

Yield: 5.39 g (99%)

Melting Point: 102–104 °C

Synthesis of 1-Acetylindoline-5-sulfonyl chloride (7)
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1-Acetylindoline (6) is treated with chlorosulfuric acid to yield 1-acetylindoline-5-sulfonyl

chloride.[1]

Yield: 81%

Synthesis of 1-Acetylindoline-5-sulfonamide (8)
To a solution of 1-acetylindoline-5-sulfonyl chloride (7.0 g, 0.027 mol) in THF (40 mL), an 18%

solution of NH4OH (10 mL, 0.098 mol) is added at room temperature. The mixture is stirred for

1 hour and then concentrated under vacuum. The residue is diluted with water, and the pH is

adjusted to 7–8 with a 1 N aqueous HCl solution to yield the product.[1][2]

Yield: 5.8 g (89%)

Synthesis of Indoline-5-sulfonamide (9)
1-Acetylindoline-5-sulfonamide (8) is hydrolyzed using hydrochloric acid to give the

deprotected indoline-5-sulfonamide.[1]

Yield: 81%

General Procedure for the Synthesis of 1-Acylindoline-5-
sulfonamides (e.g., 1-Benzoylindoline-5-sulfonamide,
4a)
To a solution of indoline-5-sulfonamide (9, 80 mg, 0.4 mmol) and pyridine (66 µL, 0.8 mmol) in

chloroform (3 mL), benzoyl chloride (56 µL, 0.48 mmol) in chloroform (2 mL) is added at 0–5

°C. The mixture is stirred at room temperature for 2 hours, and the solvent is removed under

vacuum. The residue is diluted with water (7 mL), the pH is adjusted to 4–5 with 1 N aqueous

HCl, and the precipitate is filtered. The crude product is then crystallized from methanol.[2]

Yield: 96 mg (79%)

Melting Point: >250 °C

Purity (HPLC): 99%
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Data Presentation: Physicochemical Properties of
Synthesized Derivatives
The following table summarizes the quantitative data for a selection of synthesized 1-

acylindoline-5-sulfonamide derivatives, demonstrating the versatility of the synthetic

methodology.

Compound ID R Group Yield (%)
Melting Point
(°C)

Purity (HPLC
%)

4a Benzoyl 79 >250 99

4f 3-Chlorobenzoyl 75 >250 99

4j
3-

Methoxybenzoyl
62 225–227 99

Data sourced from Scherbakov et al., 2022.[2]

Application in Drug Discovery: Inhibition of
Carbonic Anhydrase
Derivatives of 1-acetylindoline-5-sulfonamide have been extensively studied as inhibitors of

human carbonic anhydrase (hCA) isoforms, particularly CA IX and CA XII, which are associated

with tumors.[1][3] The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in

the active site of the enzyme, leading to its inhibition. The variability of the N-acyl group allows

for fine-tuning of the inhibitory potency and selectivity against different CA isoforms.
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Carbonic Anhydrase Active Site

hCA IX / hCA XII
(Zinc Metalloenzyme)

1-Acylindoline-5-sulfonamide
Derivative

 Inhibition
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Mechanism of carbonic anhydrase inhibition.

The synthesized compounds have demonstrated significant inhibitory activity against these

tumor-associated CAs, with some derivatives showing Kᵢ values in the nanomolar range.[1][4]

Furthermore, selected compounds have exhibited antiproliferative activity against cancer cell

lines, particularly under hypoxic conditions, which is a common feature of the tumor

microenvironment where CA IX is overexpressed.[1][3]

Conclusion
The synthetic pathways to 1-acetylindoline-5-sulfonamide and its derivatives are well-

established, robust, and allow for the creation of a diverse chemical library. The core structure

is accessible through a reliable multi-step synthesis starting from indoline. Subsequent N-

acylation of the deprotected intermediate provides a versatile method for introducing a wide

array of functional groups, enabling the exploration of structure-activity relationships. The

demonstrated potential of these compounds as potent and selective carbonic anhydrase

inhibitors underscores their importance for further investigation in the field of oncology and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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